スパウチン-1

説明

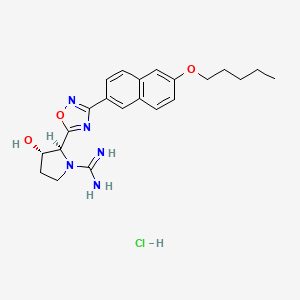

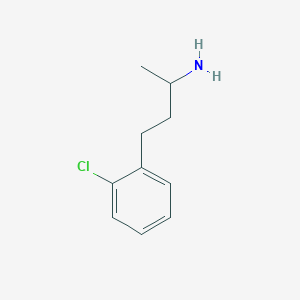

6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine is a compound with the molecular formula C15H11F2N3 . It is a quinazoline derivative . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular weight of 6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine is 271.26 g/mol . The IUPAC name for this compound is 6-fluoro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 271.26 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has three rotatable bonds .科学的研究の応用

1. ユビキチン特異的プロテアーゼ13 (USP13) の阻害 スパウチン-1は、USP13を阻害することが知られており、これは変異型EGFR阻害の有効性を大幅に向上させる可能性のある標的です {svg_1}. This compoundのこの特性は、上皮成長因子受容体(EGFR)変異型非小細胞肺癌(NSCLC)の治療のためのリード分子の開発に使用されてきました {svg_2}.

オートファジー阻害

this compoundは、強力なオートファジー阻害剤です {svg_3} {svg_4}. This compoundは、酸素誘発性網膜症マウスモデルにおける血管、グリア、およびニューロンの変容に対する影響を研究するために使用されてきました {svg_5}. This compoundはまた、ドキシルービシンに対する犬の骨肉腫細胞の反応に対する前処理効果を評価するために使用されてきました {svg_6}.

イマチニブ誘導アポトーシスの増強

this compoundは、慢性骨髄性白血病でイマチニブ誘導アポトーシスを増強することが判明しました {svg_7}. This compoundは、ベクリン-1をダウンレギュレートすることにより、CML細胞におけるイマチニブ誘導オートファジーを阻害します {svg_8}.

4. アンフォールドタンパク質応答 (UPR) の阻害 this compoundは、グルコース飢餓条件下における新規UPR阻害剤として特定されています {svg_9}. This compoundは、UPR関連タンパク質の誘導を防ぎ、グルコース飢餓状態の癌細胞に対して選択的な細胞毒性を示します {svg_10}.

PI3K/AKT経路の阻害

this compoundの細胞死促進活性は、PI3K/AKT経路の不活性化と下流のGSK3βの活性化に関連しています {svg_11}. これは、抗アポトーシスタンパク質のMcl-1とBcl-2のダウンレギュレーションにつながります {svg_12}.

キナーゼ阻害

this compoundは、EGFR変異型NSCLC細胞に対してin vitroで抗増殖活性を示すことが判明しており、これは少なくとも部分的にはキナーゼ阻害に関連しています {svg_13}.

Safety and Hazards

作用機序

Target of Action

Spautin-1, also known as “6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine”, is a potent and specific autophagy inhibitor . It primarily targets two ubiquitin-specific peptidases, USP10 and USP13 . These enzymes play a crucial role in the deubiquitination process, which is essential for protein degradation and cellular homeostasis .

Mode of Action

Spautin-1 inhibits the deubiquitinating activity of USP10 and USP13 . By doing so, it promotes the degradation of the Vps34 PI3 kinase complexes . This complex is involved in the initiation of autophagy, a cellular process that degrades and recycles cellular components . Therefore, the inhibition of USP10 and USP13 by Spautin-1 disrupts the autophagy process .

Biochemical Pathways

Spautin-1 affects several biochemical pathways. It has been found to inhibit the autophagy pathway by promoting the degradation of Vps34 PI3 kinase complexes . Furthermore, it has been reported to have an impact on the FGF/MEK/ERK signaling pathway, which is associated with cell differentiation and survival . Additionally, Spautin-1 has been shown to suppress the unfolded protein response (UPR), an adaptive stress response pathway essential for cell survival under conditions such as glucose starvation .

Pharmacokinetics

It’s known that spautin-1 is a small molecule, which typically allows for good absorption and distribution within the body . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Spautin-1.

Result of Action

The inhibition of USP10 and USP13 by Spautin-1 leads to various molecular and cellular effects. For instance, it has been shown to downregulate the function and expression of F508del-CFTR, a mutant protein associated with cystic fibrosis . Moreover, it has been reported to have anti-tumor effects, as it enhances apoptosis in cancer cells .

Action Environment

The action of Spautin-1 can be influenced by environmental factors such as glucose availability. For example, under glucose starvation conditions, Spautin-1 has been found to inhibit the unfolded protein response, leading to suppression of cell survival . This suggests that the cellular environment can significantly impact the efficacy and stability of Spautin-1.

生化学分析

Biochemical Properties

Spautin-1 plays a crucial role in biochemical reactions by inhibiting the deubiquitination activity of USP10 and USP13. This inhibition leads to the degradation of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for autophagy initiation. By preventing the deubiquitination of Beclin-1, a key component of the PI3K complex, Spautin-1 effectively reduces autophagy levels. Additionally, Spautin-1 interacts with other biomolecules such as Mcl-1 and Bcl-2, reducing their expression and promoting apoptosis .

Cellular Effects

Spautin-1 has profound effects on various cell types and cellular processes. In cancer cells, it enhances the cytotoxic effects of chemotherapeutic agents like imatinib by inhibiting autophagy and promoting apoptosis. This compound downregulates the expression of anti-apoptotic proteins Mcl-1 and Bcl-2, leading to increased cell death. Furthermore, Spautin-1 influences cell signaling pathways, including the PI3K/AKT pathway, by activating downstream effectors such as GSK3β .

Molecular Mechanism

The molecular mechanism of Spautin-1 involves the inhibition of USP10 and USP13, which prevents the deubiquitination of Beclin-1. This inhibition leads to the degradation of the PI3K complex, reducing autophagy levels. Additionally, Spautin-1 inhibits the epidermal growth factor receptor (EGFR) signaling pathway, leading to cell cycle arrest and apoptosis. The compound also downregulates glucose transporter 1 (Glut1), increasing cell death under glucose deprivation conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spautin-1 have been observed to change over time. Short-term treatment with Spautin-1 leads to a rapid decrease in autophagy levels and increased apoptosis. Long-term exposure to Spautin-1 can result in the development of resistance in some cell lines. The stability of Spautin-1 in various solvents and its degradation over time have been studied to optimize its use in experimental settings .

Dosage Effects in Animal Models

The effects of Spautin-1 vary with different dosages in animal models. At low doses, Spautin-1 effectively inhibits autophagy and promotes apoptosis without causing significant toxicity. At high doses, Spautin-1 can induce adverse effects such as weight loss and organ damage. The threshold effects and toxicities observed in these studies highlight the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

Spautin-1 is involved in several metabolic pathways, primarily through its inhibition of autophagy. By preventing the deubiquitination of Beclin-1, Spautin-1 disrupts the formation of autophagosomes, leading to the accumulation of damaged organelles and proteins. This disruption affects cellular metabolism, including the Warburg effect and fatty acid oxidation. The compound’s impact on metabolic flux and metabolite levels has been studied to understand its broader implications in cancer therapy .

Transport and Distribution

Within cells and tissues, Spautin-1 is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its solubility and stability in different solvents. Studies have shown that Spautin-1 can accumulate in specific cellular compartments, affecting its overall efficacy and toxicity .

Subcellular Localization

Spautin-1’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with the PI3K complex and other autophagy-related proteins. Targeting signals and post-translational modifications direct Spautin-1 to specific compartments, enhancing its inhibitory effects on autophagy. The precise localization of Spautin-1 within cells has been studied to optimize its therapeutic potential .

特性

IUPAC Name |

6-fluoro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3/c16-11-3-1-10(2-4-11)8-18-15-13-7-12(17)5-6-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIVHRPYFSSVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318621 | |

| Record name | Spautin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1262888-28-7 | |

| Record name | Spautin-1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262888-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spautin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylnaphtho[1,2-d]thiazol-2-amine](/img/structure/B610861.png)

![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)

![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)